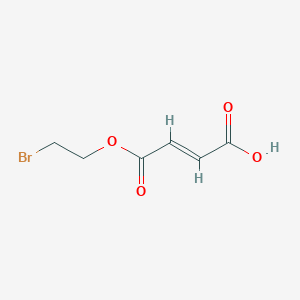
2-Bromoethyl maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromoethyl maleate is an organic compound with the molecular formula C6H7BrO4 It is a derivative of maleic acid, where one of the hydrogen atoms of the ethyl group is replaced by a bromine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromoethyl maleate can be synthesized through the bromination of ethyl maleate. The reaction typically involves the addition of bromine (Br2) to ethyl maleate in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure the selective bromination of the ethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromoethyl maleate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2).
Addition Reactions: The double bond in the maleate moiety can participate in addition reactions with electrophiles or nucleophiles.
Elimination Reactions: Under certain conditions, the bromine atom can be eliminated, leading to the formation of a double bond.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution and ammonia (NH3) for amine substitution. These reactions are typically carried out in aqueous or alcoholic solvents.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or chlorine (Cl2) can be used for addition reactions. These reactions often require the presence of a catalyst or specific reaction conditions.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) can be used to induce elimination reactions, often in non-polar solvents.
Major Products Formed
Substitution Reactions: Products include hydroxylated or aminated derivatives of maleate.
Addition Reactions: Products include dibromo or dichloro derivatives, depending on the electrophile used.
Elimination Reactions: The major product is typically an unsaturated maleate derivative.
Wissenschaftliche Forschungsanwendungen
2-Bromoethyl maleate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromoethyl maleate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of various functional groups. The double bond in the maleate moiety can participate in addition reactions, leading to the formation of new chemical bonds. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which increases the electrophilicity of the adjacent carbon atoms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromoethyl benzenesulfonate
- 2-Bromoethyl ether
- 2-Bromoethyl isocyanate
- 2-Bromoethyl sulfone
Uniqueness
2-Bromoethyl maleate is unique due to the presence of both a bromine atom and a maleate moiety in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications. The maleate moiety provides additional reactivity through its double bond, which is not present in many similar compounds.
Eigenschaften
CAS-Nummer |
6232-90-2 |
|---|---|
Molekularformel |
C6H7BrO4 |
Molekulargewicht |
223.02 g/mol |
IUPAC-Name |
(E)-4-(2-bromoethoxy)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C6H7BrO4/c7-3-4-11-6(10)2-1-5(8)9/h1-2H,3-4H2,(H,8,9)/b2-1+ |
InChI-Schlüssel |
ZPENTQAREZKMMV-OWOJBTEDSA-N |
Isomerische SMILES |
C(CBr)OC(=O)/C=C/C(=O)O |
Kanonische SMILES |
C(CBr)OC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


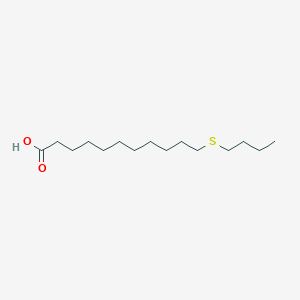

![2-{2-chloro-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}isoindoline](/img/structure/B11953259.png)
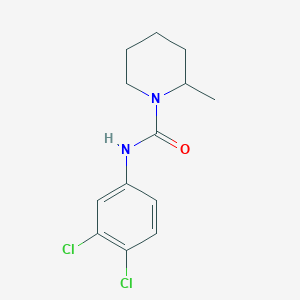


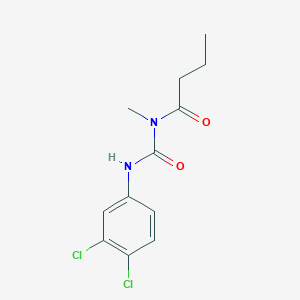



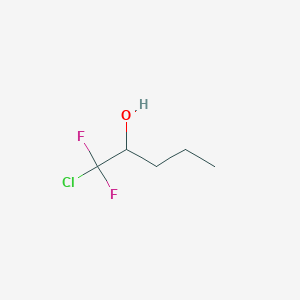
![N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine](/img/structure/B11953319.png)


